
3-Mercaptopentan-2-one-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mercaptopentan-2-one-d2 is a deuterated analog of 3-Mercaptopentan-2-one, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties as a stable isotope-labeled compound .
Méthodes De Préparation
The synthesis of 3-Mercaptopentan-2-one-d2 involves the incorporation of deuterium into the parent compound, 3-Mercaptopentan-2-one. The typical synthetic route includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods often involve the use of deuterium gas or deuterated water in the presence of catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
3-Mercaptopentan-2-one-d2 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
3-Mercaptopentan-2-one-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of sulfur-containing compounds.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of sulfur-containing drugs.
Industry: Applied in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Mercaptopentan-2-one-d2 involves its incorporation into biological and chemical systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s behavior and interactions. This compound primarily targets sulfur-containing pathways and molecules, providing insights into their roles and transformations .
Comparaison Avec Des Composés Similaires
3-Mercaptopentan-2-one-d2 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, 3-Mercaptopentan-2-one. Similar compounds include:
3-Mercaptopentan-2-one: The non-deuterated version, which lacks the distinct spectroscopic signals provided by deuterium.
3-Methylbut-2-ene-1-thiol: Another sulfur-containing compound used in similar research applications.
In comparison, this compound offers enhanced stability and distinct spectroscopic properties, making it a valuable tool in research .
Propriétés
Formule moléculaire |
C5H10OS |
|---|---|
Poids moléculaire |
120.21 g/mol |
Nom IUPAC |
4,5-dideuterio-3-sulfanylpentan-2-one |
InChI |
InChI=1S/C5H10OS/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3/i1D,3D |
Clé InChI |
SZECUQRKLXRGSJ-SDTNDFKLSA-N |
SMILES isomérique |
[2H]CC([2H])C(C(=O)C)S |
SMILES canonique |
CCC(C(=O)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



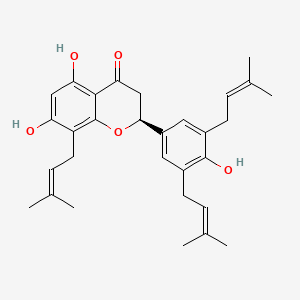
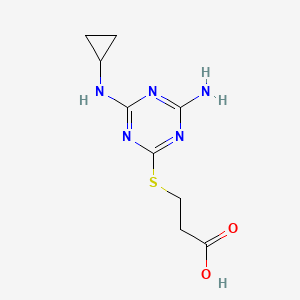
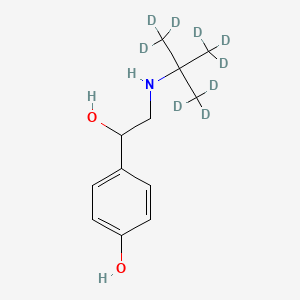
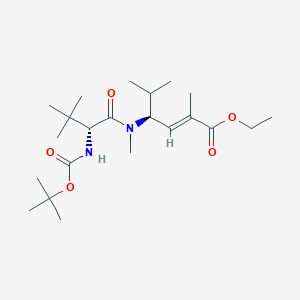
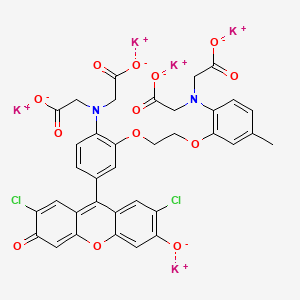
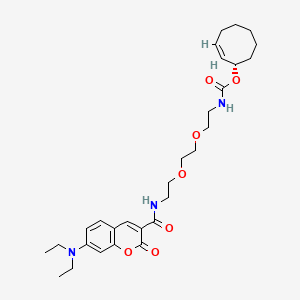

![4-[[(2R)-2,8-dimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B12373665.png)
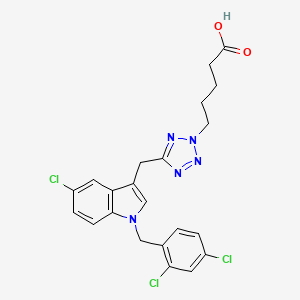


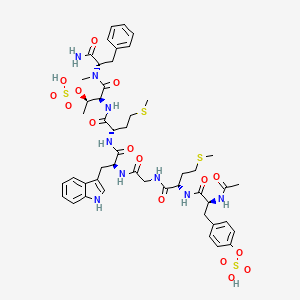
![1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12373716.png)
